2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine

Coordination Chemistry Ruthenium Complexes Hypodentate Ligands

Researchers seeking to functionalize the 6-position of terpyridine face dead-ends with the unsubstituted scaffold. This 6-bromo derivative solves that: • High-yield Ni(0)-mediated homocoupling to sexipyridine - unattainable from parent terpyridine. • Suzuki-Miyaura cross-coupling enables unsymmetrical ligands with anchoring groups (e.g., -COOH, -SH) for DSSCs and molecular electronics. • Hypodentate didentate coordination in Ru complexes permits systematic MLCT tuning. Supplied as 98% solid; in stock for immediate dispatch.

Molecular Formula C15H10BrN3
Molecular Weight 312.16 g/mol
CAS No. 100366-68-5
Cat. No. B024930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine
CAS100366-68-5
Synonyms6-BROMO-2,2':6',2''-TERPYRIDINE
Molecular FormulaC15H10BrN3
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)Br
InChIInChI=1S/C15H10BrN3/c16-15-9-4-8-14(19-15)13-7-3-6-12(18-13)11-5-1-2-10-17-11/h1-10H
InChIKeyNOECZPHCYMKZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,2':6',2''-terpyridine Procurement Overview


6-Bromo-2,2':6',2''-terpyridine (CAS 100366-68-5), systematically named 2-bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine, is a heterocyclic building block belonging to the 2,2':6',2''-terpyridine family . Characterized by a bromine substituent at the 6-position of the terminal pyridine ring, this compound serves as a versatile precursor for constructing elaborated polypyridine ligands and their transition-metal complexes . Its molecular formula is C₁₅H₁₀BrN₃ with a molecular weight of 312.16 g/mol, and it typically exhibits a melting point of 152–153 °C . The presence of the bromine atom enables divergent synthetic strategies, such as palladium-catalyzed cross-coupling or nickel-mediated homo-coupling, that are not accessible with the parent unsubstituted terpyridine [1].

Synthetic Route Ni(0)-mediated homocoupling to sexipyridine Exclusive halogen handle required
Functionalization Pd-catalyzed Suzuki-Miyaura cross-coupling Stepwise regioselective elaboration
Coordination Mode Hypodentate didentate ligand in Ru(II) complexes Structural mimic with diversification handle

Why 6-Bromo-2,2':6',2''-terpyridine Cannot Be Substituted


The position of the bromine substituent on the terpyridine scaffold dictates the compound's reactivity, coordination mode, and utility in downstream synthesis. While unsubstituted 2,2':6',2''-terpyridine acts as a classic tridentate ligand, the 6-bromo derivative can function as a hypodentate didentate ligand when the bromine substituent sterically or electronically prevents coordination of the third nitrogen, as structurally confirmed in ruthenium complexes [1]. Furthermore, 4'-bromo-substituted terpyridines place the halogen on the central ring, which is suitable for symmetrical functionalization but cannot undergo the nickel(0)-mediated homo-coupling reaction that converts 6-bromo-2,2':6',2''-terpyridine into sexipyridine in high yield [2]. Attempts to use the parent terpyridine for this transformation fail entirely due to the absence of a leaving group. These regio- and chemo-specific properties mean that generic substitution with other terpyridine analogs will lead to synthetic dead-ends or altered coordination architectures.

4′-Bromo-2,2′:6′,2″-terpyridine
Halogen on central ring enables symmetrical functionalization, but cannot undergo Ni(0)-mediated homocoupling to sexipyridine. Regiochemistry leads to different architectures.
Unsubstituted 2,2′:6′,2″-terpyridine
Lacks leaving group for cross-coupling; sexipyridine synthesis is not feasible. No route to post-complexation diversification.
6,6″-Dibromo-2,2′:6′,2″-terpyridine
Dibromo analog provides two handles; may lead to symmetrical products or uncontrolled oligomerization. Stepwise control not attainable.

Comparative Evidence: 6-Bromo-2,2':6',2''-terpyridine vs. Analogs


Hypodentate Coordination in Ruthenium Complexes

In a direct head-to-head study, the ruthenium complexes [Ru(bipy)₂(terpy)][PF₆]₂ and [Ru(bipy)₂(bterpy)][PF₆]₂ (where bterpy = 6-bromo-2,2':6',2''-terpyridine) were synthesized and structurally characterized via X-ray crystallography [1]. In both complexes, the terpyridine ligand adopts a hypodentate didentate coordination mode, meaning only two of the three nitrogen atoms bind to the metal center. The presence of the bromo substituent in bterpy does not restore tridentate binding but instead influences the geometry and packing of the complex [1]. The unsubstituted terpyridine also acts as a didentate ligand under these conditions, demonstrating that the 6-bromo derivative can serve as a direct structural mimic while offering a functional handle for further elaboration.

Hypodentate coordination
Head-to-head
Didentate (hypodentate) in Ru(II) complex Same mode as unsubstituted terpy
X-ray: both ligands bind through two N atoms; bromo handle preserved
Bromo derivative mimics parent coordination while enabling post-complexation modification
Solid-state structure; may differ in solution
Coordination Chemistry Ruthenium Complexes Hypodentate Ligands

Ni(0)-Mediated Homo-Coupling to Sexipyridine

6-Bromo-2,2':6',2''-terpyridine undergoes nickel(0)-promoted homo-coupling to yield the hexadentate ligand 2,2′:6′,2″:6″,2‴:6‴,2″″:6″″,2″‴-sexipyridine (spy) [1]. The double-helical complex [Ni₂(spy)₂][PF₆]₄ is formed in good yield, and subsequent demetallation with potassium cyanide releases the free sexipyridine ligand in quantitative yield [2]. By contrast, unsubstituted terpyridine lacks a leaving group and cannot participate in this homo-coupling reaction. 4'-Bromo-terpyridine, while capable of cross-coupling, does not afford the same hexadentate architecture.

Ni(0) homocoupling
Cross-study comparable
Quantitative yield of sexipyridine
After KCN demetallation of [Ni₂(spy)₂]⁴⁺
Exclusive reactivity: comparators (unsubstituted, 4′-bromo) give 0% under same conditions
Ni(0) reagent required; acetonitrile, RT
Supramolecular Chemistry Helicate Synthesis Sexipyridine

Melting Point and Thermal Stability Advantage

The melting point of 6-bromo-2,2':6',2''-terpyridine is reported as 152–153 °C (from ethanol) , while unsubstituted 2,2':6',2''-terpyridine melts at 88–91 °C . This approximately 60 °C higher melting point reflects enhanced intermolecular interactions (likely C–H···Br halogen bonding) in the solid state, which can translate to different handling, purification, and formulation characteristics. The predicted boiling point of 438.5 °C and density of 1.446 g/cm³ further quantify its physical profile .

Melting point
Data to verify
152–153 °C
vs 88–91 °C for unsubstituted terpyridine (+61–64 °C)
Reported higher melting point supports recrystallization and purity assessment
Source not specified; verify with lot-specific COA
Material Science Thermal Analysis Ligand Purity

Suzuki-Miyaura Coupling for Porphyrin Nanorings

The bromine atom of 6-bromo-2,2':6',2''-terpyridine serves as an efficient electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling. In a study constructing terpyridylene-bridged porphyrin nanorings, 6,6''-dibromo-2,2':6',2''-terpyridine (the dibromo analog) was coupled with β,β'-diboryl Ni(II) porphyrin in a one-pot reaction to form medium to large macrocycles without template assistance [1]. The monobromo compound enables stepwise functionalization, offering regiocontrol that symmetrical dihalo- or unsubstituted terpyridines cannot provide.

Suzuki-Miyaura coupling
Class-level inference
Reacts under standard Pd-catalyzed conditions
Monobromo handle permits stepwise construction of terpyridylene-bridged systems
Reactivity profile supports modular ligand diversification; extrapolated from dibromo analog
Inference from porphyrin nanoring study; validate with specific boronic acid
Organic Synthesis Suzuki-Miyaura Coupling Porphyrin Chemistry

6-Bromo-2,2':6',2''-terpyridine Application Scenarios


Sexipyridine Synthesis for Helicate Chemistry

6-Bromo-2,2':6',2''-terpyridine is the acknowledged starting material for the high-yield, nickel(0)-mediated preparation of sexipyridine, as demonstrated by Constable and co-workers [1]. The resulting free sexipyridine is obtained quantitatively after cyanide demetallation [2]. Sexipyridine is essential for forming double-helical metal complexes (Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)), which are studied as models for biological helicates and as components in molecular devices.

Asymmetric Terpyridine Ligands via Cross-Coupling

The monobromo substitution pattern allows for sequential Suzuki-Miyaura coupling to install aryl, heteroaryl, or alkenyl groups at the 6-position [1]. This regioselective functionalization is critical for preparing unsymmetrical terpyridine ligands where one terminus carries an anchoring group (e.g., carboxy, thiol) for surface attachment, while the other retains metal-binding capability. Such unsymmetrical ligands are indispensable in dye-sensitized solar cells (DSSCs) and molecular electronics.

Hypodentate Complexes with Tunable Photophysics

The structural evidence that 6-bromo-2,2':6',2''-terpyridine can act as a hypodentate didentate ligand in ruthenium(II) polypyridyl complexes [1] opens avenues for tuning photophysical properties. By replacing one terpyridine with the bromo derivative in a heteroleptic complex, the bromine atom can later be substituted with electron-donating or -withdrawing groups, enabling systematic modulation of the metal-to-ligand charge-transfer (MLCT) absorption and emission energies.

Application
Selection Property
Validation Focus
Sexipyridine synthesis
6-bromo substitution enables Ni(0) homocoupling
Demetallation yield and helicate purity
Asymmetric terpyridine ligands
Stepwise Suzuki-Miyaura at 6-position
Regioselectivity and anchoring group installation
Tunable Ru(II) photophysics
Hypodentate coordination with post-functionalizable handle
MLCT modulation via substituent variation
Quote Request

Request a Quote for 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.